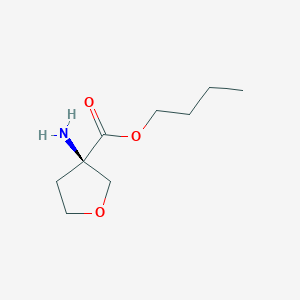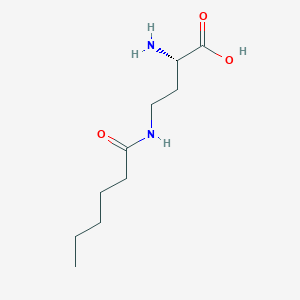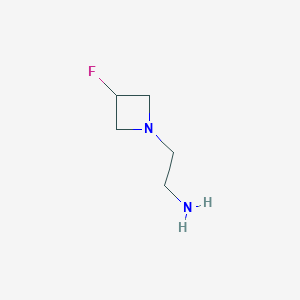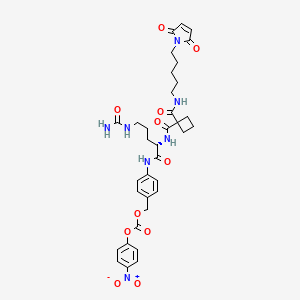
4-(Trifluoromethylthio)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethylthio)phenyl acetate, or 4-TFMTA, is an organic compound used in a number of scientific research applications. It is a colorless liquid with a sweet, fruity odor and is soluble in both organic solvents and water. It is a versatile compound that is used in the synthesis of many different chemicals and materials, as well as for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-TFMTA is used in a variety of scientific research applications. It has been used as a building block for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It has also been used in the synthesis of polymers and dyes. In addition, 4-TFMTA has been used in the synthesis of catalysts and in the production of biodegradable plastics.
Mecanismo De Acción
4-TFMTA is believed to act as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It is also thought to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
4-TFMTA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects, as well as to reduce the production of reactive oxygen species. In addition, 4-TFMTA has been shown to reduce the activity of enzymes involved in the metabolism of drugs and other xenobiotics, as well as to reduce the activity of enzymes involved in the breakdown of neurotransmitters.
Advantages and Limitations for Laboratory Experiments
4-TFMTA has a number of advantages and limitations for laboratory experiments. One advantage is that it is a relatively inexpensive compound and is readily available. It is also a versatile compound that can be used in the synthesis of a wide range of compounds. On the other hand, it is a highly reactive compound and should be handled with caution. In addition, it is a volatile compound and should be stored in a sealed container to prevent evaporation.
Direcciones Futuras
4-TFMTA has a number of potential future directions. One potential direction is the development of more efficient and cost-effective methods for its synthesis. In addition, further research could be done to explore its potential applications in the fields of medicine and agriculture. Furthermore, research could be done to investigate its potential effects on the environment, as well as to explore its potential toxicity and other safety concerns. Finally, research could be done to further explore its biochemical and physiological effects, in order to better understand its potential therapeutic applications.
Métodos De Síntesis
4-TFMTA is synthesized through a reaction between trifluoroacetic acid and 4-methylthiophenol. This reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide, with a base such as sodium hydroxide or potassium hydroxide. The reaction is exothermic and proceeds quickly, usually with a yield of 80-90%.
Propiedades
IUPAC Name |
[4-(trifluoromethylsulfanyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2S/c1-6(13)14-7-2-4-8(5-3-7)15-9(10,11)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCMBPVCMOFCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315354.png)
![3-[[4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315362.png)


![tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6315374.png)
![Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate](/img/structure/B6315377.png)


